3-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a pyridin-2-yl group, a thiophen-2-ylmethyl group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Substitution with Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Introduction of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be added through a Friedel-Crafts alkylation reaction using thiophene derivatives and an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-CHLORO-PYRIDIN-2-YL)-NAPHTHALEN-1-YLMETHYLENE-AMINE: This compound shares structural similarities with 3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE, including the presence of a pyridin-2-yl group and a chlorine atom.
Uniqueness
3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both pyridin-2-yl and thiophen-2-ylmethyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H13ClN2OS |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-chloro-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-6-3-5-13(11-14)17(21)20(12-15-7-4-10-22-15)16-8-1-2-9-19-16/h1-11H,12H2 |
InChI Key |
AKHLZTNNGWPOKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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